![molecular formula C19H29N3O3S B4534339 N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B4534339.png)
N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine
Description
This compound belongs to a class of chemicals with intricate molecular structures and potentially significant biological activity. While direct studies on this specific compound are scarce, insights can be drawn from related research on imidazolium salts and sulfonamide derivatives, which are known for their versatility in chemical synthesis and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of complex molecules like "N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine" typically involves multi-step reactions, including the functionalization of imidazoles and the introduction of sulfonyl groups. Techniques such as [3+2] cycloaddition reactions for cyclic sulfoximines provide a methodological basis, demonstrating the complexity and precision required in synthesizing such compounds (Ye et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds with imidazolium cores and sulfonyl functionalities is characterized by X-ray crystallography, revealing specific crystalline forms and molecular interactions. These structures are crucial for understanding the compound's reactivity and potential binding mechanisms in biological systems (Al-Hourani et al., 2020).
Chemical Reactions and Properties
Compounds similar to "N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine" participate in diverse chemical reactions, including nucleophilic substitutions and cycloadditions. Their reactivity is influenced by the electronic and steric properties imparted by the imidazolium and sulfonyl groups, making them suitable for targeted synthesis and modifications (Ellman et al., 2002).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are determined by their molecular geometry and substituent groups. These properties are essential for predicting the compound's behavior in different environments and for its formulation in potential applications (Beigi et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are defined by the functional groups present in the molecule. Studies on related sulfonic acid functionalized imidazolium salts indicate their role as catalysts in chemical reactions, highlighting the importance of understanding these properties for chemical synthesis and potential pharmaceutical applications (Khazaei et al., 2011).
properties
IUPAC Name |
N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-2-phenoxyethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-4-6-12-22-17(15-20-19(22)26(23,24)5-2)16-21(3)13-14-25-18-10-8-7-9-11-18/h7-11,15H,4-6,12-14,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHCQNIHBNACPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC)CN(C)CCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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